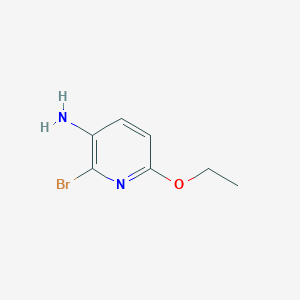

2-Bromo-6-ethoxypyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives as Foundational Heterocycles in Contemporary Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of modern organic chemistry. fiveable.menumberanalytics.comwikipedia.org Structurally similar to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are integral to numerous biological and industrial processes. fiveable.mewikipedia.org The pyridine ring is a common feature in many important biomolecules, including vitamins and agrochemicals. wikipedia.org

The unique electronic structure of pyridine, characterized by the electronegative nitrogen atom, makes it a polar and weakly basic compound. fiveable.menumberanalytics.com This inherent reactivity allows for a wide range of chemical transformations, positioning pyridine derivatives as versatile building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. numberanalytics.com The development of new methodologies for synthesizing functionalized pyridines remains an active and critical area of research. numberanalytics.comorganic-chemistry.org

Strategic Importance of Halogenated and Alkoxy-Substituted Aminopyridines in Advanced Chemical Synthesis

The strategic placement of halogen and alkoxy groups on the aminopyridine scaffold significantly enhances its utility in advanced chemical synthesis. Halogenated pyridines, for instance, are crucial intermediates in the preparation of various pharmaceutical and agrochemical products. google.comgoogle.com The bromine atom in 2-Bromo-6-ethoxypyridin-3-amine serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Similarly, alkoxy groups, such as the ethoxy group in the target molecule, play a critical role in modulating the electronic properties and reactivity of the pyridine ring. The 2-alkoxy-pyridine motif is of considerable importance in medicinal chemistry. researchgate.net The combination of an amino group with halogen and alkoxy substituents on a pyridine core creates a multifunctional platform for the construction of complex, biologically active molecules. nih.gov Research has demonstrated the utility of such compounds in the development of kinase inhibitors and other therapeutic agents. nih.gov The presence of these specific functional groups in this compound makes it a valuable precursor for creating libraries of novel compounds with potential applications in drug discovery and materials science.

Current Research Landscape and Future Directions for this compound

Currently, this compound and structurally similar compounds are actively being explored in various research domains. For example, related 2-bromo-6-alkylaminopyridines have been synthesized and characterized for their potential use in creating extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edugeorgiasouthern.edu The synthesis of these ligands often involves reactions under high pressure and temperature. georgiasouthern.edu

The future of research involving this compound is promising. Its utility as a building block is anticipated to expand further into the development of novel materials and pharmaceuticals. The strategic functionalization of the pyridine ring allows for fine-tuning of molecular properties, which is crucial for designing targeted therapies and advanced materials. Continued investigation into the reactivity and applications of this compound will likely lead to the discovery of new synthetic methodologies and the creation of innovative chemical entities with significant societal impact.

Data on Related Pyridine Derivatives

To provide context for the properties of this compound, the following table presents data on related pyridine compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-Bromo-6-ethoxypyridine | 4645-11-8 | C₇H₈BrNO | 202.05 | A precursor for further functionalization. chemicalbook.com |

| 6-Bromopyridin-3-amine | 13534-97-9 | C₅H₅BrN₂ | 173.01 | Also known as 5-Amino-2-bromopyridine. nih.gov |

| 6-Bromo-2-methoxypyridin-3-ylamine | 89466-18-2 | C₆H₇BrN₂O | 203.04 | Used in pharmaceutical and agrochemical research. chemimpex.comnih.gov |

| 2-Bromo-6-methylsulfonylpyridin-3-amine | Not Available | C₆H₇BrN₂O₂S | 249.94 | A related compound with a sulfonyl group. uni.lu |

| (6-Bromo-2-ethoxypyridin-3-yl)methanamine | Not Available | C₈H₁₁BrN₂O | Not Available | A derivative with a methanamine substituent. bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFNLRGOPHKPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355776 | |

| Record name | 3-Amino-2-bromo-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625822-15-3 | |

| Record name | 3-Amino-2-bromo-6-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 2 Bromo 6 Ethoxypyridin 3 Amine

Reactions Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to displacement through various mechanisms, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNA) on halogenated pyridines is a fundamental transformation. The pyridine ring's inherent electron deficiency, which is enhanced by the presence of the nitrogen atom, facilitates the attack of nucleophiles. In compounds like 2-bromo-6-ethoxypyridin-3-amine, the reactivity is a balance between the activating effect of the ring nitrogen and the electronic effects of the substituents. The ethoxy and amino groups, being electron-donating, may decrease the electrophilicity of the pyridine ring, potentially making the conditions for SNA more demanding compared to pyridines with electron-withdrawing groups.

However, SNA reactions on related 2-halopyridines are well-documented. For instance, the displacement of a halide by various nucleophiles is a common strategy for introducing new functional groups. Due to the limited specific data for the title compound, the following table illustrates typical SNA reactions on a related scaffold.

| Reactant | Nucleophile | Product | Reaction Conditions |

| 2,3-Dichloropyridine | Ammonia | 3-Amino-2-chloropyridine | Not specified |

| 3-Chloropyridine | Amine | Aminated pyridine | Not specified |

This data is based on analogous reactions of chloropyridines and illustrates the general principle of nucleophilic aromatic substitution on the pyridine scaffold.

Palladium and Copper-Catalyzed Cross-Coupling Transformations

The bromine substituent on this compound serves as an excellent handle for palladium and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex molecules.

Palladium-Catalyzed Reactions:

The Buchwald-Hartwig amination and Suzuki coupling are prominent examples of palladium-catalyzed reactions. For instance, the palladium-catalyzed cross-coupling of 3-amino-2-bromopyridine (B189615) with iodobenzene, using a palladium catalyst, results in the formation of 2-anilino-3-bromopyridine. psu.edu This highlights the feasibility of forming C-N bonds at the bromine-bearing carbon. Similarly, intramolecular biaryl coupling reactions of ortho-bromo-substituted anilinopyridines, also palladium-catalyzed, can lead to the synthesis of carbolines. psu.edu

A practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of substituted azaindoles using a Pd2(dba)3/XPhos/t-BuONa system. researchgate.net

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a cost-effective alternative to palladium catalysis for C-N bond formation. These reactions are effective for coupling aryl halides with amines, though they may require elevated temperatures. For example, a copper-catalyzed C-S bond cross-coupling reaction between dithiocarbamate (B8719985) salts and 3-amino-2-bromopyridine has been reported. nih.gov

The following table summarizes representative metal-catalyzed cross-coupling reactions on related aminobromopyridines.

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 2-Amino-3-bromopyridine | Iodobenzene | Pd(OAc)2, BINAP, NaOBu-t | 2-Anilino-3-bromopyridine | 90 |

| 3-Amino-2-bromopyridine | Iodobenzene | Pd(OAc)2, BINAP, NaOBu-t | 3-Anilino-2-bromopyridine | 53 |

| 3-Amino-2-bromopyridine | Dithiocarbamate salt | CuCl2·2H2O | Thioether derivative | Not specified |

This data is derived from studies on analogous aminobromopyridines and demonstrates the potential for cross-coupling reactions.

Amination Reactions at the Bromine Position

The direct substitution of the bromine atom with an amino group or its derivatives is a key transformation. Palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful method for this purpose. The reaction of 3-amino-2-bromopyridine with various amines in the presence of a palladium catalyst and a suitable ligand can afford the corresponding diamino-substituted pyridines. psu.edu

Microwave-assisted amination has also been shown to be effective. For instance, reacting 3,5-dibromopyridine (B18299) with pyrrolidine (B122466) under microwave irradiation at 180°C for 30 minutes can yield the corresponding 3-amino-5-bromopyridine (B85033) derivative in high yields.

Reactions Involving the Amino Group

The primary amino group at the 3-position is a versatile functional handle, readily undergoing reactions such as acylation, alkylation, and condensation to form a wide array of derivatives.

Derivatization via Acylation and Alkylation

The nucleophilic nature of the amino group allows for straightforward acylation and alkylation.

Acylation: The amino group of 3-aminopyridine (B143674) derivatives can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard coupling reagents to form the corresponding amides. For example, the synthesis of novel BET bromodomain inhibitors involved a Suzuki-type coupling reaction followed by further transformations, showcasing the modification of related scaffolds. nih.gov

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. For example, novel monomethylated 3-aminopyridine derivatives were synthesized by treating Boc-protected 3-amino-2-bromopyridine with methyl iodide in the presence of sodium hydride. acs.org

Condensation Reactions for Schiff Base Formation

The amino group of this compound can condense with aldehydes or ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid. Schiff bases derived from aminopyridines are important ligands in coordination chemistry and can exhibit a range of biological activities. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a Schiff base derivative, is a known inhibitor of ribonucleotide reductase. science.gov The formation of Schiff bases from 3-aminopyridine derivatives and various aldehydes is a well-established synthetic route. thegoodscentscompany.com

The following table provides examples of derivatization reactions involving the amino group of related aminopyridines.

| Reactant | Reagent | Product Type | Reaction Conditions |

| Boc-protected 3-amino-2-bromopyridine | Methyl iodide, NaH | N-Methylated amine | Not specified |

| 3-Aminopyridine derivative | Aldehyde/Ketone | Schiff base (Imine) | Acid catalysis |

This data is based on the reactivity of analogous aminopyridine compounds.

Diazotization and Subsequent Chemical Transformations

The primary amino group at the C3 position of this compound is a key functional handle for a variety of chemical transformations. Through diazotization, it can be converted into a pyridinediazonium salt, an exceptionally versatile intermediate for introducing a wide range of substituents.

The process of diazotization involves treating the aminopyridine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). The resulting 2-bromo-6-ethoxypyridin-3-diazonium salt is highly reactive and readily undergoes displacement of the diazonium group (N₂) by various nucleophiles, a process driven by the favorable formation of nitrogen gas. lumenlearning.com

This intermediate allows for the facile synthesis of a diverse array of substituted pyridines that might be difficult to access through other means. Notable transformations include the Sandmeyer and related reactions. lumenlearning.commasterorganicchemistry.com

Table 1: Potential Transformations of 2-Bromo-6-ethoxypyridin-3-diazonium Salt

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Sandmeyer (Chlorination) | Copper(I) chloride (CuCl) | 2-Bromo-3-chloro-6-ethoxypyridine |

| Sandmeyer (Bromination) | Copper(I) bromide (CuBr) | 2,3-Dibromo-6-ethoxypyridine (B372497) |

| Sandmeyer (Cyanation) | Copper(I) cyanide (CuCN) | 2-Bromo-6-ethoxypyridine-3-carbonitrile |

| Balz-Schiemann | HBF₄, then heat | 2-Bromo-3-fluoro-6-ethoxypyridine |

| Hydroxylation | H₂O, H⁺, heat | 2-Bromo-6-ethoxypyridin-3-ol |

| Iodination | Potassium iodide (KI) | 2-Bromo-6-ethoxy-3-iodopyridine |

This table presents predicted outcomes based on established diazonium salt chemistry, as specific experimental data for this compound was not found.

Reactivity of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it generally resistant to electrophilic attack compared to benzene (B151609). beilstein-journals.org However, the reactivity of the this compound nucleus is significantly modulated by its substituents. The potent electron-donating effects of the amino (-NH₂) and ethoxy (-OEt) groups strongly activate the ring towards substitution, counteracting the deactivating effects of both the nitrogen heteroatom and the bromo substituent.

Electrophilic Aromatic Substitution Patterns on Substituted Pyridines

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by a consensus of the substituent effects. The unsubstituted positions available for substitution are C4 and C5.

Amino Group (-NH₂ at C3): As a powerful activating group, it directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

Ethoxy Group (-OEt at C6): This is also a strong activating group, directing electrophiles to its ortho (C5) and para (C4) positions.

Bromo Group (-Br at C2): A deactivating but ortho, para-directing group, it directs towards C3 and C5. libretexts.org

Pyridine Nitrogen: Strongly deactivating, it directs incoming electrophiles to the meta positions (C3, C5). quora.comquora.com

Considering these influences, the C4 and C5 positions are the potential sites for electrophilic attack. The C4 position is strongly favored due to the synergistic directing effects from the powerful activating amino group (ortho) and the activating ethoxy group (para). The C5 position is activated by the ethoxy group (ortho) but is meta to the stronger amino directing group. Therefore, electrophilic substitution is predicted to occur predominantly at the C4 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-6-ethoxy-4-nitropyridin-3-amine |

| Bromination | Br₂ / FeBr₃ | 2,4-Dibromo-6-ethoxypyridin-3-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-3-amino-6-ethoxypyridine-4-sulfonic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for this compound was not found. lumenlearning.commasterorganicchemistry.com

C-H Functionalization Approaches at Unsubstituted Pyridine Positions

Modern synthetic methods offer pathways for the direct functionalization of carbon-hydrogen bonds, providing an alternative to traditional electrophilic substitution. For this compound, the target sites are the C-H bonds at the C4 and C5 positions. The development of selective C-H functionalization on pyridine rings is an active area of research, with challenges including the inherent reactivity of the ring and the potential for the nitrogen atom to coordinate with metal catalysts. beilstein-journals.orgrsc.org

Several strategies have been developed to control the regioselectivity of pyridine C-H functionalization:

para-Selective Functionalization (C4): Methods involving dearomatization-rearomatization sequences have been shown to favor functionalization at the C4 position (para to the nitrogen). Switching reaction conditions, such as pH, can sometimes be used to control the site of attack. acs.org

meta-Selective Functionalization (C5): Directing groups can be temporarily installed to steer a metal catalyst to a specific C-H bond. Furthermore, some transition-metal catalyst systems, such as those based on iridium, have shown an intrinsic preference for meta-alkylation. beilstein-journals.orgnih.gov

Given the electronic richness of this compound, transition-metal-catalyzed C-H arylation or alkylation reactions are plausible, though achieving high regioselectivity between the C4 and C5 positions would likely require careful optimization of catalysts, ligands, and reaction conditions.

Table 3: Representative C-H Functionalization Reactions

| Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|

| C-H Arylation | Aryl halide, Pd catalyst, ligand | Mixture of 4-Aryl- and 5-Aryl-2-bromo-6-ethoxypyridin-3-amine |

This table illustrates potential applications of C-H functionalization strategies; specific outcomes for the target compound are hypothetical.

Annulation Reactions for the Construction of Fused Heterocyclic Systems

The 3-aminopyridine moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. ias.ac.in The amino group, often in concert with an adjacent C-H or other functional group, can participate in cyclization reactions to form new rings.

Common annulation strategies that could be applied to this compound include:

Reaction with 1,3-Dicarbonyl Compounds: Condensation with reagents like β-ketoesters (e.g., ethyl acetoacetate) or malonates can lead to the formation of fused pyridopyrimidines or pyridones after cyclization.

Skraup-Doebner-von Miller Synthesis: Reaction with α,β-unsaturated aldehydes or ketones (e.g., acrolein) under acidic conditions can construct a new six-membered ring, leading to a diaza-anthracene (pyridopyrido-pyrimidine) core.

Reaction with Dielectrophiles: Reagents containing two electrophilic centers can react with the amino group and an activated position on the pyridine ring (like C4) to form various fused systems. researchgate.net

Catalytic Cycloadditions: Modern cobalt-catalyzed [2+2+2] cycloadditions have been used to construct complex tricyclic fused aminopyridines from precursors containing multiple unsaturated bonds. nih.gov

These reactions leverage the nucleophilicity of the amino group to initiate a cascade of bond-forming events, resulting in complex, polycyclic aromatic structures.

Table 4: Potential Annulation Reactions and Fused Products

| Reactant Type | Example Reagent | Expected Fused Heterocyclic System |

|---|---|---|

| β-Ketoester | Ethyl acetoacetate | Pyrido[3,2-d]pyrimidin-4-one derivative |

| α,β-Unsaturated Ketone | Methyl vinyl ketone | Naphthyridine derivative |

This table provides hypothetical examples of annulation reactions based on the known reactivity of 3-aminopyridines.

Computational and Theoretical Investigations of 2 Bromo 6 Ethoxypyridin 3 Amine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For substituted pyridines like 2-Bromo-6-ethoxypyridin-3-amine, these calculations offer a detailed picture of their electronic and structural nature.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state properties of molecules like substituted pyridines. researchgate.net Theoretical studies on pyridine (B92270) and its derivatives using DFT can determine optimized structures, total energies, and electronic states. researchgate.net

For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., cc-pVTZ), can predict key geometrical parameters. rsc.org These parameters include bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The ground state energy, calculated via DFT, is essential for determining the molecule's stability. cmu.edu

| Property | Predicted Value Range |

| C-N Bond Length (ring) | 1.33 - 1.35 Å |

| C-C Bond Length (ring) | 1.38 - 1.40 Å |

| C-Br Bond Length | 1.88 - 1.92 Å |

| C-O (ethoxy) Bond Length | 1.35 - 1.37 Å |

| C-N (amine) Bond Length | 1.38 - 1.42 Å |

| Pyridine Ring Angles | ~118° - 122° |

| Total Ground State Energy | Varies with basis set and functional |

This table is interactive. Click on the headers to sort.

Hartree-Fock (HF) Methods for Spectroscopic Parameter Prediction

While DFT is a primary tool, Hartree-Fock (HF) methods, though older, are still valuable for predicting certain properties, including some spectroscopic parameters. HF calculations can provide a baseline for understanding electronic transitions and molecular orbitals. For complex molecules, HF is often used in conjunction with other methods to refine predictions. While specific HF studies on this compound are not prevalent in the provided literature, the methodology is a standard approach in computational chemistry for obtaining initial approximations of electronic wavefunctions and energies.

Molecular Structure and Conformation Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility.

Optimization of Molecular Geometries

The optimization of molecular geometry is a critical step in computational chemistry that seeks to find the arrangement of atoms corresponding to the minimum energy. researchgate.net For aminopyridine derivatives, this process is essential for understanding their interaction with biological targets. researchgate.netnih.gov The synthesis of related compounds like 2-Bromo-6-methylaminopyridine has been reported, and their structures have been characterized using techniques like NMR, which can be complemented by computational geometry optimization. georgiasouthern.edugeorgiasouthern.edu The process involves systematically adjusting the atomic coordinates to find the lowest energy conformation, providing a detailed picture of the molecule's shape. researchgate.net

Conformational Landscape and Stability

The presence of flexible groups, such as the ethoxy group in this compound, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Studies on related molecules like 2-methoxypyridine (B126380) reveal that the orientation of the methoxy (B1213986) group relative to the pyridine ring significantly impacts stability. rsc.orgresearchgate.net For this compound, the rotation around the C-O bond of the ethoxy group and the orientation of the amine group would be the primary determinants of its conformational landscape. The relative stability of different conformers is governed by a balance of steric hindrance and electronic interactions. rsc.orgresearchgate.net

Table 2: Conformational Analysis of Substituted Pyridines (Note: This data is generalized from studies on related methoxy and aminopyridine derivatives.)

| Conformer Type | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| Planar Ethoxy | 0 (Reference) | C-C-O-C ≈ 0° |

| Perpendicular Ethoxy | > 2 | C-C-O-C ≈ 90° |

| Staggered Amino | Generally more stable | H-N-C-C |

| Eclipsed Amino | Generally less stable | H-N-C-C |

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For substituted pyridines, the nature and position of substituents have a profound effect on the electron distribution within the aromatic ring.

The presence of an electron-donating ethoxy group and an amino group, along with an electron-withdrawing bromine atom, creates a complex electronic environment in this compound. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which can make electrophilic substitution more difficult compared to benzene (B151609). wikipedia.org However, the amino group is a strongly activating ortho/para director, donating electron density to the ring through resonance. wikipedia.org The ethoxy group also contributes to electron donation.

Theoretical studies on pyridine derivatives using DFT can map the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy and localization of these orbitals are crucial for predicting sites of electrophilic and nucleophilic attack. For instance, in aminopyridines, the highest occupied molecular orbital (HOMO) is often localized on the ring and the amino group, indicating these as likely sites for oxidation or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com

For the representative molecule, 3-Bromo-2-hydroxypyridine, the HOMO and LUMO energies have been calculated. The HOMO energy level is found to be -6.103 eV, with the orbitals being of π type. The LUMO energy level is calculated at -0.682 eV, and these orbitals are of π* type. mdpi.com The electron density in the HOMO is primarily located on the bromine atom and the pyridine ring, while the LUMO density is distributed over the entire molecule, including the oxygen atom. mdpi.com This distribution suggests that a HOMO to LUMO transition involves a transfer of electron density to the whole pyridine ring and the oxygen atom. mdpi.com

Table 1: Frontier Molecular Orbital Energies for 3-Bromo-2-hydroxypyridine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.103 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic sites. avogadro.cc Regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. researchgate.net

In the case of 3-Bromo-2-hydroxypyridine, MEP analysis reveals distinct regions of varying electrostatic potential. The negative potential is concentrated around the oxygen and nitrogen atoms due to their high electronegativity. The hydrogen atoms of the hydroxyl group and the pyridine ring exhibit positive electrostatic potential. This mapping helps in understanding the intermolecular interactions and the reactive sites of the molecule.

Energy Band Gap and Related Electronic Properties

The energy band gap, or HOMO-LUMO gap (ΔE), is a key descriptor of a molecule's electronic properties and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For 3-Bromo-2-hydroxypyridine, the energy gap between the HOMO and LUMO is calculated to be 5.421 eV. mdpi.com This relatively small energy gap points towards the molecule being chemically reactive. mdpi.com The transition from HOMO to LUMO is characterized as a π → π* transition. mdpi.com

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors (Chemical Potential, Electronegativity, Chemical Hardness, Chemical Softness)

Based on the HOMO and LUMO energies of 3-Bromo-2-hydroxypyridine, several global reactivity descriptors can be calculated:

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies. For 3-Bromo-2-hydroxypyridine, the chemical potential is -3.3925 eV.

Electronegativity (χ): This is the power of an atom or molecule to attract electrons to itself. It is the negative of the chemical potential, resulting in a value of 3.3925 eV for 3-Bromo-2-hydroxypyridine.

Chemical Hardness (η): This property measures the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. For 3-Bromo-2-hydroxypyridine, the chemical hardness is 2.7105 eV. A molecule with a high chemical hardness is generally less reactive.

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates the ease with which the electron cloud can be polarized. For 3-Bromo-2-hydroxypyridine, the chemical softness is 0.3689 eV⁻¹.

Table 2: Global Reactivity Descriptors for 3-Bromo-2-hydroxypyridine

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.3925 |

| Electronegativity (χ) | 3.3925 |

| Chemical Hardness (η) | 2.7105 |

Electrophilicity Index

The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic nature of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The electrophilicity index for 3-Bromo-2-hydroxypyridine is calculated to be 2.122 eV.

Computational Spectroscopy

Computational methods are also employed to predict the spectroscopic properties of molecules, such as their UV-Vis spectra. Time-dependent density functional theory (TD-DFT) is a common approach used to simulate electronic absorption spectra. For 3-Bromo-2-hydroxypyridine, the UV-Vis spectrum has been studied in both the gas phase and in various solvents. mdpi.com These computational predictions can be compared with experimental spectra to validate the theoretical model and to gain a deeper understanding of the electronic transitions occurring within the molecule. mdpi.com

Theoretical Prediction of Vibrational (IR, Raman) Spectra

Vibrational spectroscopy is a fundamental technique for molecular characterization. cardiff.ac.uk Theoretical calculations, particularly using DFT methods, are essential for the accurate assignment of vibrational modes observed in experimental Infrared (IR) and Raman spectra. nih.govresearchgate.net By computing the harmonic frequencies of a molecule's ground state, a predicted spectrum can be generated, which aids in the detailed analysis of complex experimental data. For pyridine derivatives, these calculations provide valuable information on how substitutions affect the vibrational frequencies of the ring and its functional groups. researchgate.net

Research on structurally similar molecules, such as 6-amino-3-bromo-2-methylpyridine (B189396) and other halogenated pyridines, demonstrates the reliability of DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) in predicting vibrational spectra. researchgate.netresearchgate.net The calculated frequencies often show excellent agreement with experimental findings after applying a scaling factor to account for anharmonicity and computational approximations. mdpi.com

For this compound, key vibrational modes of interest include:

N-H Vibrations: The amine group (-NH₂) typically shows symmetric and asymmetric stretching vibrations.

C-H Vibrations: These include stretching and bending modes from the pyridine ring and the ethoxy group.

Pyridine Ring Vibrations: The characteristic ring stretching and breathing modes are sensitive to the positions and electronic nature of substituents. researchgate.net

C-O and C-C Stretching: Vibrations associated with the ethoxy group.

C-Br Vibration: The carbon-bromine stretching frequency, typically found at lower wavenumbers.

The table below presents a sample of theoretically calculated vibrational frequencies and their assignments for a related compound, 6-amino-3-bromo-2-methylpyridine, which serves as a model for the types of vibrations expected for the title compound. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) asymm | 3582 | Asymmetric N-H stretching |

| ν(N-H) symm | 3471 | Symmetric N-H stretching |

| ν(C-H) | 3068 | Aromatic C-H stretching |

| δ(N-H) | 1625 | N-H scissoring (bending) |

| ν(C=C), ν(C=N) | 1580 | Pyridine ring stretching |

| ν(C-N) | 1321 | C-N stretching |

| ν(C-Br) | 635 | C-Br stretching |

Simulation of Electronic (UV-Vis) Spectra

The electronic properties and absorption spectra of molecules can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.net These calculations provide information on electronic transitions, including their energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability). researchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial for determining a molecule's chemical reactivity, stability, and electronic absorption characteristics. researchgate.netresearchgate.net

For pyridine derivatives, substitutions with electron-donating groups (like -NH₂ and -OC₂H₅) and electron-withdrawing groups (like -Br) significantly influence the energies of the HOMO and LUMO levels. researchgate.net This tuning of the electronic structure directly impacts the UV-Vis absorption spectrum. TD-DFT calculations, often performed with the same functional and basis set as ground-state calculations, can predict the λmax values that arise primarily from HOMO-to-LUMO transitions. acs.org Studies on related aminopyridines and bromopyridines confirm that simulated spectra align well with experimental observations. researchgate.net

The following table shows representative data from a TD-DFT calculation for a similar compound, 6-amino-3-bromo-2-methylpyridine, illustrating the predicted electronic transitions. researchgate.net

| Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 365 | 3.39 | 0.045 | HOMO -> LUMO |

| 291 | 4.25 | 0.120 | HOMO-1 -> LUMO |

| 255 | 4.86 | 0.031 | HOMO -> LUMO+1 |

| 230 | 5.38 | 0.350 | HOMO-1 -> LUMO+1 |

Calculation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods are vital for predicting the NLO behavior of new materials, guiding synthetic efforts. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.net A large first hyperpolarizability value, in particular, indicates a strong second-order NLO response. researchgate.net

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net In this compound, the amino (-NH₂) and ethoxy (-OC₂H₅) groups act as electron donors, while the pyridine ring and the bromo substituent can act as electron-accepting moieties. This donor-π-acceptor architecture is a classic design for NLO materials.

DFT calculations are used to compute the μ, α, and β tensors. Studies on other substituted pyridines, such as 3-amino-4-(Boc-amino)pyridine, have shown that these molecules can possess significant first hyperpolarizability, suggesting their potential as NLO materials. researchgate.net The calculated β value is often compared to that of a standard NLO material like urea (B33335) or p-Nitroaniline to gauge its potential. researchgate.net A small HOMO-LUMO gap, indicating easier charge transfer, often correlates with a larger hyperpolarizability. researchgate.net

The table below provides an example of calculated NLO properties for a related substituted pyridine, demonstrating the type of data obtained from such computational investigations. researchgate.net

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 20.1 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | 15.8 x 10⁻³⁰ esu |

Applications of 2 Bromo 6 Ethoxypyridin 3 Amine and Its Derivatives in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The inherent reactivity of 2-Bromo-6-ethoxypyridin-3-amine allows for its elaboration into a variety of more complex heterocyclic structures. The presence of the bromine atom facilitates cross-coupling reactions, while the amino group can be readily functionalized or participate in cyclization reactions.

This compound serves as a valuable scaffold for creating a range of functionalized pyridine (B92270) derivatives. The bromine atom at the 2-position is susceptible to displacement by various nucleophiles, and the amino group at the 3-position can undergo a variety of transformations. A key application of similar 2-bromopyridine (B144113) derivatives is in amination reactions to produce substituted aminopyridines. For instance, the related compound 2,6-Dibromopyridine (B144722) can be selectively mono- or di-aminated using primary amines like methylamine (B109427) under high heat and pressure to yield compounds such as 2-Bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine. georgiasouthern.edu This demonstrates a reliable method for introducing diverse alkylamino groups onto the pyridine core, a strategy that is also applicable to this compound to further functionalize the molecule.

Furthermore, the synthesis of diverse pyridines annulated with functionalized saturated rings has been achieved through methods like the copper(II) chloride-catalyzed condensation of ketones with propargylamine. semanticscholar.org While not directly starting from this compound, these methods highlight the broader strategies available for elaborating pyridine cores into more complex systems. Regioselective amination and alkoxylation of halopyridines can also proceed through pyridyne intermediates, offering another synthetic route to functionalized pyridines. thieme-connect.com

The multifunctional nature of this compound makes it an ideal precursor for the synthesis of polycyclic and fused heterocyclic systems. The amino and bromo groups can participate in intramolecular or intermolecular cyclization reactions to form additional rings fused to the pyridine core. For example, the amino group can be acylated and then cyclized, or the bromo group can be used in transition metal-catalyzed reactions to build complex ring systems. The development of synthetic methods for creating pyridines annelated with six-membered functionalized saturated rings underscores the importance of such precursors in medicinal chemistry. semanticscholar.org These strategies often involve the construction of a new ring onto an existing pyridine scaffold, a process for which this compound is well-suited due to its reactive handles.

The ability to readily functionalize this compound at its various positions makes it a valuable starting material for the creation of molecular libraries. These libraries, consisting of a large number of related but structurally diverse compounds, are essential tools in drug discovery and materials science research. By systematically varying the substituents on the pyridine ring, researchers can generate a wide range of molecules for high-throughput screening to identify compounds with desired biological activities or material properties. The synthesis of a representative set of pyridines annelated with functionalized saturated rings has been described as creating a set of novel building blocks for medical chemistry research. semanticscholar.org This approach allows for the exploration of chemical space and the discovery of new lead compounds.

Ligands in Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound and its derivatives can act as coordination sites for metal ions, making them effective ligands in catalysis.

Derivatives of this compound are utilized in the design of sophisticated ligands for creating novel metal complexes. A notable example is the use of the related 2-Bromo-6-methylaminopyridine to synthesize scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu This compound can be attached to a TREN (tris(2-aminoethyl)amine) backbone to create a multidentate ligand designed to stabilize Extended Metal Atom Chains (EMACs). georgiasouthern.edugeorgiasouthern.edu EMACs are linear chains of metal atoms held together by surrounding organic ligands and are of interest for their unique magnetic and electronic properties. georgiasouthern.edu The design of such ligands is crucial, as the stability and properties of the resulting metal complex are highly dependent on the ligand's structure. georgiasouthern.edu The synthesis of cerium complexes with redox-active amine/amido-phenolate-type ligands further illustrates how ligand design can influence the electrochemical properties of metal complexes. nih.gov

The metal complexes formed with ligands derived from this compound can function as catalysts in a variety of organic transformations. Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling efficient and selective reactions. mdpi.com The ligands play a critical role in modulating the reactivity and selectivity of the metal center. For instance, the iron complexes of certain substituted tris(2-pyridylmethyl)amine (B178826) ligands have been shown to catalyze the oxygenation of cyclohexane. researchgate.net The development of copper-catalyzed condensation reactions for pyridine synthesis also highlights the role of transition metals in this area of chemistry. semanticscholar.org The strategic design of ligands based on the this compound framework allows for the fine-tuning of the catalyst's performance for specific applications in organic synthesis.

Stabilization of Extended Metal Atom Chains (EMACs)

Research has demonstrated that aminopyridine-based ligands can effectively support the formation of stable EMACs. While direct studies on this compound for this application are not extensively documented, research on structurally similar compounds provides significant insights. For instance, derivatives like 2-bromo-6-methylaminopyridine have been synthesized and investigated for their potential in creating more stable EMACs. georgiasouthern.edugeorgiasouthern.edu The synthetic strategy often involves the reaction of a precursor like 2,6-dibromopyridine with an appropriate amine, followed by further functionalization to create a scaffolded ligand. georgiasouthern.edu

The rationale behind using these bromo-aminopyridine derivatives lies in their ability to act as bridging ligands. The nitrogen atoms of the pyridine ring and the amino group can coordinate to adjacent metal centers, thus encapsulating and protecting the fragile metal-metal bonds. The bromo substituent offers a handle for further synthetic modifications, allowing for the fine-tuning of the ligand's electronic and steric properties to enhance the stability of the resulting EMAC.

Work by researchers at Georgia Southern University has focused on synthesizing scaffolded ligands based on aminopyridines to improve the stability of EMACs. georgiasouthern.edugeorgiasouthern.edugeorgiasouthern.edu These studies have successfully produced derivatives like 2,6-dimethylaminopyridine (DAm1) and 2-bromo-6-methylaminopyridine (Am1) and have explored their incorporation into more complex ligand architectures. georgiasouthern.edu The synthesis of these compounds was achieved through a pressure tube method, highlighting the conditions necessary to facilitate these transformations. georgiasouthern.edugeorgiasouthern.edu Although challenges remain in the synthesis of complex scaffolded ligands, the promising results underscore the potential of this class of compounds in advancing the field of EMACs. georgiasouthern.edugeorgiasouthern.edu

Precursors for Functional Materials

The unique molecular structure of this compound makes it an attractive starting material for the synthesis of a variety of functional materials. The presence of the bromo, ethoxy, and amino groups on the pyridine ring allows for diverse chemical transformations, leading to the creation of novel chromophores, fluorophores, and materials with interesting optical properties.

Development of Chromophores and Fluorophores

Chromophores and fluorophores are molecules that absorb and emit light, respectively, and are integral components of many technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. The development of new and efficient chromophores and fluorophores is an active area of research.

While specific examples detailing the conversion of this compound into chromophores and fluorophores are not prevalent in the literature, the general synthetic utility of related bromo-amino heterocycles suggests its potential. The amino group can act as an electron-donating group, and the pyridine ring can act as an electron-accepting unit, forming a donor-acceptor (D-A) system which is a common motif in chromophores. The bromo group can be readily transformed through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various aromatic or acetylenic moieties, thereby extending the π-conjugation and tuning the absorption and emission properties of the resulting molecule.

Materials Exhibiting Non-Linear Optical Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The design of organic NLO materials often focuses on creating molecules with large hyperpolarizabilities, which are typically achieved in D-A systems with extended π-conjugation.

The structural features of this compound make it a promising scaffold for the development of NLO materials. The amino group serves as a potent electron donor, while the pyridine ring can be functionalized to incorporate strong electron-accepting groups. The bromo atom provides a convenient site for introducing these acceptor moieties through various cross-coupling reactions. By systematically modifying the structure, it is possible to design molecules with optimized NLO properties.

Although direct experimental studies on the NLO properties of materials derived from this compound are limited, the principles of NLO material design strongly support its potential in this area.

Chemical Probes and Research Tools for Mechanistic Investigations

Chemical probes are small molecules that are used to study and manipulate biological processes. They are invaluable tools for understanding the mechanisms of action of enzymes, receptors, and other biological targets. The development of potent and selective chemical probes is a key objective in chemical biology and drug discovery.

While this compound itself has not been highlighted as a specific chemical probe, its structural motifs are found in molecules that have been developed for such purposes. For instance, the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in epigenetic regulation, have been targeted by chemical probes. One such probe, PFI-1, was developed through the optimization of a fragment-derived hit and incorporates a brominated aromatic core. nih.gov This example demonstrates that the bromo-substituted aromatic scaffold can be a key feature in the design of selective inhibitors for protein-protein interactions.

The versatility of the this compound core allows for its incorporation into a variety of molecular frameworks. Through appropriate synthetic modifications, it could be elaborated into chemical probes designed to investigate specific biological pathways or enzymatic mechanisms. The bromo substituent can also be a site for the introduction of reporter tags, such as fluorescent dyes or affinity labels, to facilitate the detection and identification of the probe's cellular targets.

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Ethoxypyridin 3 Amine

Development of Novel and Sustainable Synthetic Pathways

Current synthetic routes to substituted aminopyridines often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should focus on developing more efficient and environmentally benign pathways to 2-Bromo-6-ethoxypyridin-3-amine and its derivatives.

Key Research Thrusts:

Green Chemistry Approaches: Exploration of reactions in greener solvents like water or biomass-derived solvents can significantly reduce the environmental impact. Catalyst-free and solvent-free reaction conditions, where applicable, should be prioritized.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Novel Catalytic Systems: Investigating the use of earth-abundant and non-toxic metal catalysts, such as those based on manganese or iron, can provide sustainable alternatives to precious metal catalysts. For instance, manganese complexes have shown promise in sustainable (de)hydrogenation reactions relevant to amine synthesis.

A comparative look at potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Can be adapted from methods used for 2-Bromo-6-methylaminopyridine synthesis under high pressure and temperature. georgiasouthern.edu |

| Solvent-Free Reactions | Reduced waste, simplified workup, lower environmental impact. | Proven effective for various 2-aminopyridine (B139424) derivatives via three-component reactions. georgiasouthern.edu |

| Aqueous Synthesis | Environmentally benign, low cost, improved safety. | Successful for synthesizing substituted 2-aminothiazoles, suggesting potential for pyridine (B92270) systems. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance for C-N bond formation. | A method used in the amination of halopyridines that could be optimized for sustainability. georgiasouthern.edu |

Application of Advanced Spectroscopic Techniques for Real-Time Analysis

While standard spectroscopic techniques like NMR and IR are routinely used for the final characterization of compounds like this compound, the application of advanced, real-time spectroscopic methods can provide deeper insights into reaction kinetics and mechanisms. georgiasouthern.edu

Future Directions:

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques such as ReactIR (Infrared), Raman spectroscopy, and process NMR can enable real-time tracking of reactant consumption and product formation. This data is invaluable for optimizing reaction conditions and ensuring process safety and reproducibility.

Hyphenated Techniques: The use of hyphenated techniques like GC-MS or LC-MS is crucial for identifying transient intermediates and byproducts, which is essential for a comprehensive understanding of the reaction pathway.

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (COSY, HMBC, HSQC) and Nuclear Overhauser Effect (NOE) studies can be employed to unambiguously determine the structure and conformation of complex derivatives of this compound.

In-depth Mechanistic Studies of Select Chemical Transformations

A thorough understanding of the reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. For this compound, several transformations are of particular interest.

Areas for Mechanistic Investigation:

Cross-Coupling Reactions: Detailed mechanistic studies of Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the bromine-substituted position. This could involve kinetic studies, isotopic labeling experiments, and computational modeling (DFT) to elucidate the catalytic cycle and identify rate-determining steps.

Nucleophilic Aromatic Substitution (SNAr): Investigating the reactivity of the bromine and ethoxy groups towards various nucleophiles. Understanding the factors that govern regioselectivity is crucial for predictable synthetic outcomes.

Electrochemical Transformations: Exploring the electrochemical oxidation and reduction of this compound can reveal novel reaction pathways and provide a greener alternative to chemical reagents. georgiasouthern.edu

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can accelerate the discovery and optimization of synthetic routes and predict the properties of novel compounds.

Potential Applications:

Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the yield and optimal conditions for the synthesis of this compound derivatives, saving time and resources.

De Novo Drug Design: AI algorithms can be used to design novel molecules based on the this compound scaffold with desired biological activities or physicochemical properties.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and material properties of new derivatives, guiding the synthesis of the most promising candidates.

The table below outlines how AI/ML could be applied to this specific compound.

| AI/ML Application | Objective | Expected Outcome |

| Computer-Aided Synthesis Planning (CASP) | To identify the most promising synthetic routes. | Reduced experimental effort by focusing on high-probability success pathways. |

| Predictive Yield Modeling | To forecast the yield of a reaction based on starting materials and conditions. | Optimization of reaction conditions before laboratory synthesis. |

| Virtual Screening | To identify derivatives with high potential for specific biological targets. | Accelerated discovery of new drug candidates. |

Exploration of Enantioselective and Diastereoselective Transformations

Many applications of chiral molecules, particularly in the pharmaceutical industry, require the synthesis of a single enantiomer. Developing stereoselective reactions for this compound is a critical area for future research.

Avenues for Exploration:

Asymmetric Catalysis: The development of chiral catalysts (e.g., transition metal complexes with chiral ligands) to control the stereochemistry of reactions involving the functional groups of this compound. This could include asymmetric amination or reactions at a prochiral center introduced to a derivative.

Chiral Auxiliaries: The use of removable chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their cleavage to yield the enantiomerically enriched product.

Organocatalysis: Exploring the use of small chiral organic molecules as catalysts for enantioselective transformations, which can be a more sustainable alternative to metal-based catalysts.

Bromoaminocyclization: Investigating enantioselective bromoaminocyclization processes, which could lead to the synthesis of novel, chiral heterocyclic structures fused to the pyridine ring. nih.gov

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the discovery of new medicines and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.